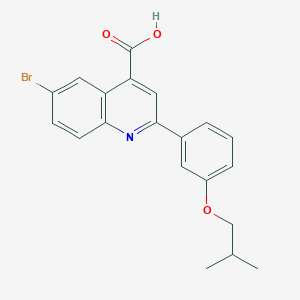

![molecular formula C19H20N2O2 B444477 11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 145628-72-4](/img/structure/B444477.png)

11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzodiazepine derivatives has been reported in literature. For instance, a microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo [b,e] [1,4]diazepin-1-one derivatives catalyzed by silica supported fluoroboric acid has been described .Chemical Reactions Analysis

The chemical reactions involving similar benzodiazepine derivatives have been studied. For instance, the reaction of a titanium tetrakisamine complex, formed from piperazine and titanium tetrachloride, with the tricyclic lactam has been reported .Wissenschaftliche Forschungsanwendungen

Catalytic Organic Synthesis

The compound has potential applications in catalytic organic synthesis . It can be used as a precursor for synthesizing novel compounds through green chemistry principles . The furan ring present in the compound is a key feature in biomass catalysis, which is a sustainable alternative to fossil fuels.

Antibacterial Activity

Furan derivatives, including this compound, have been studied for their antibacterial activity . They are particularly important in medicinal chemistry for the creation of new antibacterial agents to combat microbial resistance .

Pharmaceutical Precursor

This compound could serve as a pharmaceutical precursor . Its structure allows for the synthesis of various drugs, exploiting the biological activity of its derivatives .

Biomass Conversion

The compound’s furan moiety makes it suitable for biomass conversion processes. It can be used to catalyze the transformation of biomass into valuable chemical precursors .

Organic Synthesis Techniques

In the realm of organic synthesis techniques , this compound can be integrated with other substances to create new compounds, demonstrating the feasibility of novel synthesis pathways .

Medicinal Chemistry

In medicinal chemistry , the compound’s derivatives can be explored for a wide range of therapeutic applications due to the significant biological activity associated with furan-containing compounds .

Green Technology

The compound aligns with the principles of green technology . Its use in catalytic processes emphasizes sustainability and efficiency in chemical synthesis .

Chemical Reactivity Studies

Due to the chemical reactivity of the furan ring, this compound can be used in studies to understand and develop reactions involving furan derivatives .

Zukünftige Richtungen

Benzodiazepines and their derivatives continue to be an area of active research due to their wide range of biological activities. Future directions may include the synthesis of novel benzodiazepine derivatives, investigation of their biological activities, and development of safer and more effective therapeutic agents .

Eigenschaften

IUPAC Name |

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVPQCQAZKMGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B444396.png)

![5-benzoyl-9-[4-(diethylamino)phenyl]-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444398.png)

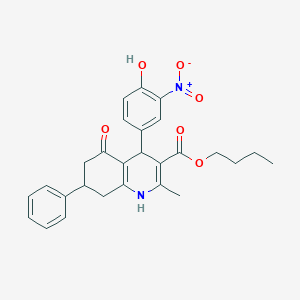

![5-acetyl-9-(3-nitrophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444402.png)

![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B444404.png)

![10-acetyl-11-(4-chlorophenyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444405.png)

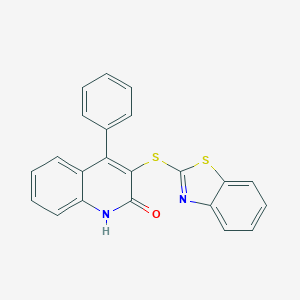

![5-benzoyl-6-(furan-2-yl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444406.png)

![3-benzoyl-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444409.png)

![3-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444410.png)

![9-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444412.png)

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444413.png)

![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444414.png)